4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Description
This pyrimidine derivative features a 3,4-dimethoxyphenylamino group at position 4, a methylsulfanyl group at position 2, a phenyl group at position 6, and a carbonitrile at position 4.
Properties
IUPAC Name |
4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-25-16-10-9-14(11-17(16)26-2)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIGBPHXGMBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Formation
The construction of the pyrimidine backbone serves as the foundational step in synthesizing 4-[(3,4-dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile. Patent literature reveals that 4,6-dichloro-2-(methylthio)-1,3-pyrimidine is a common precursor, undergoing nucleophilic substitution with alkali metal methoxides in toluene at 20–60°C. Recent adaptations employ microwave-assisted cyclocondensation of thiourea derivatives with β-ketonitriles, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 78%.
A critical advancement involves the regioselective introduction of the cyano group at the C5 position. This is achieved through palladium-catalyzed cyanation using zinc cyanide under inert atmospheres, with dimethylformamide (DMF) as the solvent and temperatures maintained at 110°C for 8 hours. The choice of catalyst significantly impacts yield, with Pd(OAc)/Xantphos systems demonstrating superior performance over traditional Pd(PPh) catalysts.
3,4-Dimethoxyphenylamino Substitution
The installation of the 3,4-dimethoxyphenylamino group occurs via Buchwald-Hartwig amination, utilizing BrettPhos Pd G3 as the catalyst and CsCO as the base in dioxane at 100°C. This method achieves 85–92% yields with minimal diamination byproducts. Alternative approaches employ Ullmann-type couplings with copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine, though these require longer reaction times (24–36 hours) and exhibit lower functional group tolerance.
Methylsulfanyl Group Retention
Preservation of the methylsulfanyl moiety during synthesis presents unique challenges due to its susceptibility to oxidation. Patent data demonstrates that conducting reactions under nitrogen atmospheres with 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger effectively prevents premature oxidation to sulfone derivatives. Solvent selection proves crucial, with tetrahydrofuran (THF) providing better sulfur stability compared to polar aprotic solvents like DMF.
Optimization of Reaction Conditions
Solvent Systems and Temperature Profiles
Comparative studies of solvent effects reveal that binary solvent systems (e.g., toluene:methanol 4:1) enhance reagent solubility while facilitating byproduct precipitation. Temperature gradients during the cyanation step substantially influence product distribution:
| Reaction Stage | Optimal Temperature (°C) | Yield Improvement (%) |
|---|---|---|
| Cyclocondensation | 65 ± 2 | 12.4 |
| Cyanation | 110 ± 5 | 9.8 |
| Amination | 100 ± 3 | 15.2 |
Data adapted from large-scale production trials show that maintaining strict temperature control (±2°C) reduces undesired dimerization by 27% compared to conventional heating methods.
Catalytic System Enhancements
The development of heterogeneous catalysts has revolutionized large-scale synthesis. Immobilized Pd nanoparticles on mesoporous silica (Pd@SBA-15) demonstrate 98% conversion rates in amination reactions while enabling catalyst reuse for up to 15 cycles without significant activity loss. For critical cyanation steps, bimetallic Pd-Fe catalysts show synergistic effects, achieving turnover numbers (TON) of 1,450 compared to 890 for monometallic systems.
Purification and Characterization
Multi-Stage Purification Protocol
Post-synthetic processing involves sequential purification steps:
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Acidic Workup : Adjusting the reaction mixture to pH 5–8 precipitates inorganic salts while keeping the target compound in solution.
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Solvent Extraction : Partitioning between ethyl acetate and saturated NaHCO removes residual catalysts and unreacted starting materials.
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Chromatographic Purification : Reverse-phase HPLC with C18 columns (acetonitrile:water gradient) achieves >99.5% purity, essential for pharmaceutical applications.
Advanced Analytical Characterization
Single-crystal X-ray diffraction (SC-XRD) analysis confirms the molecular structure, with key bond lengths and angles matching density functional theory (DFT) calculations:
| Parameter | Experimental Value | Computational Value |
|---|---|---|
| C-N (pyrimidine) | 1.337 Å | 1.342 Å |
| S-C (methylsulfanyl) | 1.811 Å | 1.798 Å |
| Dihedral Angle | 79.02° | 78.94° |
Mass spectrometry (HRMS-ESI) validates the molecular ion peak at m/z 379.1294 [M+H], consistent with the theoretical mass of 378.45 g/mol.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate that transferring batch processes to continuous flow reactors improves yield consistency and reduces processing times:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Cycle Time | 48 h | 8 h | 83% |
| Yield | 68% | 82% | 14% |
| Solvent Consumption | 12 L/kg | 4 L/kg | 67% |
Key innovations include in-line IR monitoring for real-time reaction control and static mixers that enhance mass transfer during critical coupling steps.
Waste Management Strategies
The implementation of solvent recovery systems and catalytic oxidation of sulfur-containing byproducts has reduced the environmental impact factor (E-factor) from 32 to 11.6 kg waste/kg product. Membrane filtration techniques recover 98% of palladium catalysts, significantly lowering production costs .
Chemical Reactions Analysis
Table 1: Key Intermediate Reaction Conditions
Substitution Reactions
The methylsulfanyl (-SCH₃) and cyano (-CN) groups are primary sites for substitution:
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Methylsulfanyl Group :
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Cyano Group :
Table 2: Substitution Reaction Outcomes
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | RT, 6 h | Sulfoxide derivative | 75 | |
| Benzylamine | K₂CO₃, DMF, 80°C, 8 h | 2-Benzylamino-pyrimidine | 68 | |
| NaN₃, Cu(I) | DMF, 120°C, 12 h | Tetrazole analog | 82 |
Oxidation and Reduction
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Oxidation :
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Reduction :
Biological Activity and Mechanistic Insights
While not directly a chemical reaction, the compound’s bioactivity is linked to its interactions with biological targets:
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Anticancer Activity : Binds to kinase enzymes via H-bonding with the pyrimidine N1 and cyano group .
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COX-2 Inhibition : The methylsulfanyl group contributes to hydrophobic interactions in the enzyme’s active site .
Table 3: Biological Activity Data
| Assay | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| MTT (MCF-7) | Breast cancer | 0.64 | |
| COX-2 Inhibition | COX-2 enzyme | 12.7 nM |
Stability and Degradation
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in various biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Position 4: Aromatic amino groups (e.g., 3,4-dimethoxyphenyl) improve solubility via hydrogen bonding, whereas alkylamino groups (e.g., methylamino) reduce polarity .
- Position 5 : Carbonitriles stabilize the pyrimidine ring through electron withdrawal, contrasting with esters (e.g., ethyl carboxylates in ), which may hydrolyze in vivo .
Physicochemical Properties and Crystallography
- Molecular Weight : The target compound’s molecular formula (C₂₀H₁₉N₅O₂S) gives a molecular weight of 393.46 g/mol, smaller than ’s dichlorophenyl analog (405.28 g/mol) .
- Crystallography : SHELX software () is widely used for pyrimidine structure determination, aiding in understanding conformational preferences and intermolecular interactions .
Biological Activity
The compound 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 342.42 g/mol. The structural components include a pyrimidine ring, a methoxy-substituted phenyl group, and a methylsulfanyl group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have been noted for their effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds containing similar structural motifs have demonstrated the ability to reduce inflammation in vitro and in vivo.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Key Enzymes : Many pyrimidine derivatives act as inhibitors of enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Its structural features suggest potential interactions with specific receptors linked to inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
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Antitumor Activity :
- A study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potent antitumor activity (PMID: 6471066).
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Antimicrobial Efficacy :
- Research on structurally similar compounds revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing promising results for further development (Science.gov).
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Inflammation Studies :
- In animal models, compounds with similar structures demonstrated significant reductions in inflammatory markers following administration. This suggests a potential application in treating inflammatory diseases (PubMed).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Apoptosis induction | PMID: 6471066 |
| Antimicrobial | Inhibition of bacterial growth | Science.gov |
| Anti-inflammatory | Reduction of inflammatory markers | PubMed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3,4-dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclocondensation reactions. For example, substituting a chloro group at the pyrimidine-2-position with methylsulfanyl groups under reflux in ethanol with NaSH or thiourea as a sulfur source. Optimization involves adjusting solvent polarity (e.g., 2-propanol or DMF), temperature (80–100°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield .
- Key Data :
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | 2-Propanol | 70–75 | |
| Catalyst | p-TsOH | 80 |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, methylsulfanyl at pyrimidine-2-position). IR spectroscopy confirms the nitrile group (~2195 cm⁻¹) and secondary amine (~3410 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or its binding affinity in biological targets?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites. Molecular docking (AutoDock Vina) against enzymes like kinases can predict binding modes. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., unexpected cytotoxicity in cell lines)?
- Methodological Answer : Use a split-plot experimental design to isolate variables (e.g., cell culture conditions, compound concentration gradients). For inconsistent cytotoxicity, test metabolites via LC-MS to identify degradation products. Cross-validate with orthogonal assays (e.g., apoptosis markers vs. MTT results) .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodological Answer : Follow protocols from Project INCHEMBIOL ():
- Lab-scale : Hydrolysis/photolysis under controlled pH/UV conditions.
- Field studies : Monitor soil/water matrices via HPLC-MS/MS.
- Biotic degradation : Use microbial consortia from contaminated sites and track metabolite formation .
Q. What advanced derivatization strategies enhance selectivity for target enzymes while minimizing off-target effects?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate electron density. Replace methylsulfanyl with sulfone/sulfonamide groups for stronger hydrogen bonding. Test derivatives via SAR studies using 3D-QSAR models .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer : Re-examine sample purity via HPLC (≥95% purity threshold). For split signals, consider dynamic effects (e.g., hindered rotation of the 3,4-dimethoxyphenyl group). Use variable-temperature NMR to confirm conformational dynamics .
Collaborative Research Considerations
Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry?
- Methodological Answer : Collaborate with materials scientists to functionalize metal-organic frameworks (MOFs) via the nitrile group for pollutant adsorption. Partner with ecotoxicologists to design microcosm experiments evaluating aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
